molecular formula C16H23N3O B1392626 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one CAS No. 1031582-50-9

1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one

Cat. No. B1392626
M. Wt: 273.37 g/mol
InChI Key: YUWFJGCPCGBSSR-UHFFFAOYSA-N
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Description

The compound “1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one” is a complex organic molecule that contains several functional groups, including a piperidine ring and an imidazolidinone group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring and the imidazolidinone group would likely have a significant impact on the compound’s overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The piperidine ring might undergo reactions typical of secondary amines, while the imidazolidinone group could potentially participate in reactions typical of lactams .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the piperidine ring might contribute to the compound’s basicity, while the imidazolidinone group could influence its reactivity .

Scientific Research Applications

Potential Anti-Alzheimer's Agent

A study by Gupta et al. (2020) involved synthesizing and evaluating N-benzylated derivatives, including 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one, for their potential anti-Alzheimer's activity. These compounds were designed based on the lead compound donepezil, a major drug for Alzheimer's disease management. The study found that some derivatives displayed excellent anti-Alzheimer's profiles in both in-vivo and in-vitro evaluations, suggesting their potential as therapeutic agents for Alzheimer's disease (Gupta, Ojha, Yadav, Pant, & Yadav, 2020).

Crystal Structure and Bioactivity

Research by Xue Si-jia (2011) synthesized a novel compound closely related to 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one, which involved detailed characterization of its crystal structure. The study also highlighted its broad inhibitory activities against fungi, indicating its potential application in antifungal treatments (Xue Si-jia, 2011).

Novel Glutamate N-Methyl-d-Aspartate 2B Receptor Negative Allosteric Modulator

A study by Bristow et al. (2017) explored a derivative of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one, named BMS-986169, as a novel glutamate N-methyl-d-aspartate 2B receptor negative allosteric modulator. This compound showed promise in the treatment of major depressive disorder, particularly in cases resistant to other treatments. The study emphasized its high binding affinity and selective inhibition, highlighting its therapeutic potential (Bristow, Gulia, Weed, Srikumar, Li, et al., 2017).

Cholinesterase and Monoamine Oxidase Dual Inhibitor

Bautista-Aguilera et al. (2014) developed a new cholinesterase and monoamine oxidase dual inhibitor based on the structure of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one. This compound showed potential in the treatment of Alzheimer's disease, highlighting the versatility of the core structure in addressing neurodegenerative diseases (Bautista-Aguilera, Samadi, Chioua, Nikolić, Filipic, et al., 2014).

Future Directions

The potential applications and future directions for this compound would depend on its properties and activities. If it exhibits interesting biological or pharmacological activity, it could be further studied for potential therapeutic uses .

properties

IUPAC Name

1-[(4-methylphenyl)methyl]-3-piperidin-4-ylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-13-2-4-14(5-3-13)12-18-10-11-19(16(18)20)15-6-8-17-9-7-15/h2-5,15,17H,6-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWFJGCPCGBSSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(C2=O)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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